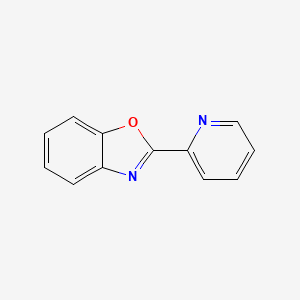

2-(2-Pyridyl)benzoxazole

Description

Overview of Benzoxazole (B165842) Derivatives in Scholarly Contexts

Benzoxazole, a heterocyclic compound composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, serves as a "privileged scaffold" in medicinal chemistry and materials science. thieme-connect.comrsc.org Its versatile structure allows for extensive functionalization, leading to a wide array of derivatives with diverse properties. najah.edunih.gov

The synthesis and study of benzoxazole derivatives have long been a focus of medical research due to their potential biological activities. najah.edu Early research centered on the fundamental synthesis of the benzoxazole core, often through the condensation of o-aminophenols with various reagents. thieme-connect.comnih.gov These initial explorations laid the groundwork for the subsequent discovery of the broad spectrum of applications for benzoxazole-containing compounds.

Over time, research into benzoxazole scaffolds has expanded significantly, moving beyond basic synthesis to explore their wide-ranging applications. thieme-connect.com In recent years, there has been a surge in the development of new synthetic methodologies, including greener and more efficient approaches. nih.govnih.gov The focus has also shifted towards understanding the structure-activity relationships of these derivatives, aiming to design molecules with enhanced and specific biological activities. nih.govresearchgate.net This has led to the investigation of benzoxazoles for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications. najah.edunih.govresearchgate.net Furthermore, their unique photophysical properties have made them valuable in the development of materials for applications such as organic light-emitting diodes (OLEDs). acs.orgresearchgate.net

Significance of the 2-(2-Pyridyl) Motif in Chemical and Biological Systems

The incorporation of a 2-pyridyl group into a molecule can profoundly influence its chemical and biological properties. Pyridine (B92270) and its derivatives are fundamental building blocks in a vast number of bioactive compounds and play a crucial role in drug design and development. researchgate.netresearchgate.net

Pyridine-based ring systems are among the most utilized heterocycles in drug design, largely due to their significant impact on pharmacological activity. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, making it an excellent component for ligand design. researchgate.net The inclusion of a pyridine moiety can enhance a molecule's biochemical potency, metabolic stability, and cell permeability. researchgate.netrsc.org Numerous FDA-approved drugs contain a pyridine or dihydropyridine (B1217469) scaffold, highlighting their therapeutic importance across a wide range of diseases. nih.govnih.gov

Current Research Landscape and Emerging Trends for 2-(2-Pyridyl)benzoxazole

Current research on this compound is vibrant and multidisciplinary, spanning coordination chemistry, materials science, and medicinal chemistry.

One major area of investigation involves the synthesis and characterization of metal complexes of this compound. For instance, researchers have prepared and studied the properties of its complexes with iron(II) and osmium(II). cmu.ac.thnih.gov These studies have explored the electronic and photophysical properties of these complexes, with an eye toward applications in areas like spin-crossover materials and phosphorescent emitters for OLEDs. acs.orgcmu.ac.th

In the realm of medicinal chemistry, this compound and its derivatives have been investigated for their biological activities. Studies have explored their potential as anticancer agents, with research into their interactions with DNA and their cytotoxic effects on various cancer cell lines. nih.gov For example, copper(II) complexes of this compound have shown the ability to bind to and cleave DNA, and have demonstrated cytotoxic activity against human carcinoma cell lines. nih.gov Other studies have synthesized and evaluated derivatives for their potential to inhibit enzymes involved in inflammatory processes. nih.gov

The compound has also found application in the development of chemosensors and as a component in studies of corrosion inhibition. acs.org The ability of the 2-(2-pyridyl)azole structure to interact with metal surfaces has been a subject of theoretical and experimental investigation. acs.org

Emerging trends point towards the development of multifunctional materials based on the this compound scaffold. researchgate.net This includes the design of molecules that exhibit both interesting photophysical properties and biological activity. The synthesis of new derivatives with tailored electronic and steric properties continues to be a focus, aiming to fine-tune their performance in specific applications.

Table of Research Findings for this compound and its Derivatives:

| Research Area | Key Findings | References |

| Coordination Chemistry | Forms stable complexes with various transition metals like Fe(II) and Os(II). cmu.ac.thnih.gov The resulting complexes exhibit interesting electronic and photophysical properties. researchgate.net | researchgate.netcmu.ac.thnih.gov |

| Materials Science | Used as a ligand in the development of phosphorescent Os(II) complexes for potential use in OLEDs. acs.orgnih.gov | acs.orgnih.gov |

| Medicinal Chemistry | Copper(II) complexes show DNA binding and cleavage activity, as well as in vitro cytotoxicity against cancer cells. nih.gov Derivatives have been synthesized and tested for anti-inflammatory properties. nih.gov | nih.govnih.gov |

| Corrosion Inhibition | The inhibitive properties of 2-pyridyl-azoles, including this compound, have been studied, showing potential for protecting metal surfaces. acs.org | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELSCYIRWKBEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186611 | |

| Record name | Benzoxazole, 2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32959-62-9 | |

| Record name | Benzoxazole, 2-(2-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032959629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Derivatization Strategies for 2 2 Pyridyl Benzoxazole

Classical and Green Chemistry Approaches to the Benzoxazole (B165842) Core

The construction of the benzoxazole ring system is a well-established field in organic synthesis. The most prevalent methods involve the cyclization of appropriately functionalized precursors, a strategy that allows for the direct installation of the desired substituent at the C2 position. nih.gov

The most common and direct route to 2-substituted benzoxazoles involves the condensation of 2-aminophenols with various carbonyl-containing compounds, such as carboxylic acids, aldehydes, acyl chlorides, or esters. nitrkl.ac.in This condensation, followed by an intramolecular cyclization and dehydration (aromatization), efficiently yields the benzoxazole core. nih.gov For the synthesis of 2-(2-Pyridyl)benzoxazole, this typically involves the reaction of 2-aminophenol (B121084) with a derivative of pyridine-2-carboxylic acid.

Significant research has focused on optimizing reaction conditions to improve efficiency, reduce environmental impact, and increase yields. A variety of catalysts have been explored, with a notable shift towards green and reusable systems.

Ionic Liquids (ILs): Ionic liquids have emerged as effective catalysts and reaction media for benzoxazole synthesis. rsc.org Brønsted acidic ionic liquids (BAILs), for instance, have been shown to be highly effective. In one study, a reusable Brønsted acidic ionic liquid gel (BAIL gel) was used for the solvent-free synthesis of 2-phenylbenzoxazole (B188899) from 2-aminophenol and benzaldehyde, achieving a 98% yield at 130 °C. acs.orgresearchgate.net The gel catalyst simplifies product purification and allows for catalyst recycling. researchgate.net Other research has utilized novel long-chained acidic ionic liquids for the metal-free intermolecular cyclization of 2-aminophenol, demonstrating the versatility of ILs in these transformations. rsc.org

Nanocatalysts: The use of heterogeneous nanocatalysts offers advantages such as high efficiency, easy separation, and reusability. For example, an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe₃O₄ magnetic nanoparticles (LAIL@MNP) has been successfully employed as a recyclable catalyst for the synthesis of benzoxazoles under solvent-free sonication, producing only water as a byproduct. nih.gov This method features rapid reaction times (30 minutes) and high product yields (up to 90%). dntb.gov.ua Other notable nanocatalyst systems include TiO₂–ZrO₂ composites, which serve as green catalysts for the reaction between 2-aminophenol and aromatic aldehydes, achieving yields of 83–93% in just 15–25 minutes. beilstein-journals.org

The table below summarizes the performance of various modern catalyst systems in the synthesis of 2-arylbenzoxazoles.

| Catalyst System | Precursors | Conditions | Time | Yield (%) | Reference |

| Brønsted Acidic Ionic Liquid Gel (BAIL gel) | 2-Aminophenol, Benzaldehyde | Solvent-free, 130 °C | 5 h | 98% | acs.orgresearchgate.net |

| LAIL@MNP (Fe₃O₄-supported IL) | 2-Aminophenol, Benzaldehyde | Solvent-free, Sonication, 70 °C | 30 min | up to 90% | nih.govdntb.gov.ua |

| TiO₂–ZrO₂ | 2-Aminophenol, Aromatic Aldehyde | Acetonitrile, 60 °C | 15-25 min | 83-93% | beilstein-journals.org |

| Zn(OAc)₂ | 2-Aminophenol, Aromatic Aldehyde | Ethanol (B145695), Room Temp. | 180 min | 80-92% | |

| [CholineCl][oxalic acid] | 2-Aminophenol, Aldehyde | Microwave Irradiation | - | Good to Excellent |

Strategies to enhance yield and purity often involve the careful selection of catalysts and reaction conditions. The use of microwave irradiation has been shown to accelerate reactions and improve yields. For instance, a one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol catalyzed by ZnCl₂ under microwave irradiation achieved excellent yields of 90–94% in just 30 minutes. beilstein-journals.org

Solvent choice is also critical. While many green methods aim for solvent-free conditions, studies have shown that in certain systems, ethanol is an effective and relatively benign solvent. nih.gov Purity is typically achieved through standard workup procedures followed by purification via column chromatography on silica (B1680970) gel. nih.govnih.gov The simplicity of separating heterogeneous catalysts like nanocatalysts or ionic liquid gels also contributes to higher purity of the final product by minimizing catalyst leaching. acs.orgresearchgate.net

Beyond the direct condensation of 2-aminophenols with carbonyl compounds, several alternative methodologies have been developed to construct the benzoxazole scaffold.

One innovative approach involves the Tf₂O-promoted electrophilic activation of tertiary amides, which then react with 2-aminophenols. nih.gov This cascade reaction proceeds through activation of the amide carbonyl group, nucleophilic addition by the aminophenol, intramolecular cyclization, and subsequent elimination to form the 2-substituted benzoxazole. nih.gov

Another strategy is the oxidative cyclization of phenolic Schiff bases, which can be formed in situ from 2-aminophenol and an aldehyde. dntb.gov.ua The proposed mechanism for reactions catalyzed by BAIL gel or LAIL@MNP involves the initial formation of a Schiff base (imine) intermediate, which then undergoes intramolecular cyclization and oxidation by air to furnish the aromatic benzoxazole ring. nih.govacs.org Additionally, methods starting from catechols, which undergo oxidation followed by a sequence of condensation, cyclization, and aromatization, present a facile and eco-friendly route to benzoxazole derivatives.

Condensation Reactions with 2-Aminophenol Precursors

Functionalization and Modification of the this compound Scaffold

Post-synthesis modification of the benzoxazole ring system is crucial for developing derivatives with tailored properties. Direct C–H functionalization has become a powerful tool for this purpose, offering high atom economy by avoiding the need for pre-functionalized substrates. researchgate.net

The benzoxazole ring system has distinct electronic properties that influence the regioselectivity of substitution reactions. The C2 position is the most electron-deficient and acidic, making it susceptible to direct C-H functionalization, such as arylation, when it is unsubstituted. beilstein-journals.orgnih.gov However, for a molecule like this compound, where the C2 position is already occupied, functionalization is directed to either the fused benzene (B151609) ring or the pyridine (B92270) ring.

Functionalization of the Fused Benzene Ring: Directing substitution to the benzene portion of the benzoxazole core is a significant challenge. However, specialized catalytic systems have been developed to achieve this with high regioselectivity. Palladium-catalyzed C–H arylation has been reported to occur selectively at the C7 position of the benzoxazole ring. acs.org This unique regioselectivity is proposed to proceed through a (thio)phenoxy chelation-assisted C–H bond cleavage mechanism involving an opened form of the benzoxazole intermediate. acs.orgmdpi.comfigshare.com Other directing groups can also be employed; for example, starting with a 2-amidophenol allows for palladium-catalyzed C-H activation directed by the amide group to functionalize the C4 position prior to cyclization. nitrkl.ac.in

Functionalization of the 2-Pyridyl Ring: In the context of 2-arylbenzoxazoles, the benzoxazole moiety can act as an innate directing group for C-H functionalization of the attached aryl ring. thieme-connect.com Palladium- and Ruthenium-catalyzed C–H arylation of 2-arylbenzoxazoles has been shown to proceed with high site selectivity at the ortho C–H position of the C2-aryl ring. thieme-connect.com For this compound, this would correspond to substitution at the C3 position of the pyridine ring. Similarly, Rhodium-catalyzed oxidative olefination of 2-arylbenzoxazoles occurs selectively at the ortho position of the aryl group. nih.gov

Electrophilic Substitution: Classical electrophilic aromatic substitution on the benzoxazole ring is challenging due to the deactivating nature of the heterocyclic system. However, when such reactions occur, substitution is expected at the more electron-rich positions of the fused benzene ring, typically C5 and C7. chempedia.info While specific studies on the halogenation or nitration of this compound are not prevalent, research on related heterocycles like 2H-indazoles has demonstrated efficient and regioselective metal-free halogenation using N-halosuccinimides (NCS, NBS). nih.govsemanticscholar.org

The table below details research findings on the regioselective functionalization of the benzoxazole scaffold.

| Reaction Type | Position Functionalized | Catalyst/Reagent | Key Feature | Reference |

| C-H Arylation | C7 of Benzoxazole Ring | PdCl₂ / PivOK | Achieves arylation on the fused benzene ring via a proposed chelation-assisted mechanism. | acs.orgfigshare.com |

| C-H Arylation | ortho-position of C2-Aryl Ring | Pd(II) or Ru(II) | The benzoxazole core acts as a directing group to functionalize the attached aryl ring. | thieme-connect.com |

| Oxidative Olefination | ortho-position of C2-Aryl Ring | Cp*Rh(III) | Highly regioselective olefination of the 2-aryl substituent. | nih.gov |

| C-H Arylation (from precursor) | C4 of Benzoxazole Ring | Pd-catalyst | Amide group on a 2-amidophenol precursor directs C-H activation before cyclization. | nitrkl.ac.in |

Derivatization of the Pyridyl Moiety

The pyridyl moiety of this compound presents a versatile scaffold for derivatization, allowing for the fine-tuning of the compound's physicochemical and biological properties. Strategic functionalization of the pyridine ring can modulate factors such as electron density, steric hindrance, and potential for hydrogen bonding, thereby influencing the molecule's interaction with biological targets. Methodologies for such derivatization primarily involve C-H functionalization and N-oxidation.

Direct C-H functionalization of pyridine rings is a powerful tool for introducing a variety of substituents. Due to the electron-deficient nature of the pyridine ring, these reactions often require metal catalysis to achieve regioselectivity. Transition-metal-catalyzed approaches, utilizing elements like palladium, rhodium, or iridium, can direct the addition of alkyl, aryl, or other functional groups to specific positions on the pyridine ring. The regioselectivity of these reactions is often guided by the directing effect of the benzoxazole substituent and the choice of catalyst and ligands. For instance, ortho-C-H functionalization can be achieved through the formation of a metallacyclic intermediate involving the pyridine nitrogen and the metal catalyst.

Another important derivatization strategy is the N-oxidation of the pyridine nitrogen. This transformation can be readily achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic anhydride (B1165640). The resulting pyridine N-oxide exhibits altered electronic properties, with increased electron density on the ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions. This activation allows for the introduction of a wider range of functional groups at various positions of the pyridyl ring that are not accessible in the parent molecule.

Synthesis of this compound Analogues and Bioisosteres

The synthesis of analogues and bioisosteres of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to optimize pharmacokinetic and pharmacodynamic profiles. This involves the replacement of the benzoxazole core or the pyridyl moiety with other heterocyclic systems that mimic their size, shape, and electronic properties.

Exploration of Thiobenzoxazole Derivatives

A significant class of this compound analogues are the thiobenzoxazole derivatives, where the oxygen atom of the benzoxazole ring is replaced by a sulfur atom, forming a 2-(2-pyridyl)benzothiazole. This substitution has a profound impact on the molecule's electronic and lipophilic character. The synthesis of these thio-derivatives often follows similar pathways to their benzoxazole counterparts, typically involving the condensation of 2-aminothiophenol (B119425) with a suitable pyridine-2-carbonyl derivative.

A series of 2-pyridyl-2-thiobenzoxazole and 2-pyridyl-2-thiobenzimidazole compounds have been prepared and investigated for their biological activities. For instance, the reaction of 2-mercaptobenzoxazole (B50546) with 2-(2-bromophenyl)pyridine (B174913) in the presence of a base like potassium hydroxide (B78521) can yield 2-[2-(2-pyridyl)-phenyl thio]-benzoxazole. ijpbs.com These studies aim to understand how the introduction of a thioether linkage and the replacement of the oxazole (B20620) with a thiobenzoxazole or benzimidazole (B57391) ring affect the compound's therapeutic potential.

Comparison with Benzimidazole and Benzothiazole (B30560) Analogues

A comparative analysis of this compound with its benzimidazole and benzothiazole analogues is crucial for understanding the influence of the heterocyclic core on the molecule's properties. The replacement of the oxygen atom in the benzoxazole ring with a nitrogen (to form a benzimidazole) or a sulfur atom (to form a benzothiazole) leads to significant changes in the electronic distribution, hydrogen bonding capacity, and metabolic stability of the resulting compounds.

Research has shown that while these analogues can be synthesized using similar methodologies, their biological activities can vary significantly. For example, in the context of potential antitumor agents, the replacement of a benzothiazole scaffold with benzimidazole and benzoxazole moieties has been explored. nih.govntu.edu.tw While the fundamental activity was often retained, subtle differences in potency and solubility were observed, highlighting the importance of the heteroatom in the five-membered ring. nih.gov The table below summarizes the key differences between these three classes of analogues.

| Feature | This compound | 2-(2-Pyridyl)benzimidazole | 2-(2-Pyridyl)benzothiazole |

| Heteroatom | Oxygen | Nitrogen | Sulfur |

| Hydrogen Bonding | Acceptor | Donor and Acceptor | Acceptor |

| Lipophilicity | Moderate | Lower | Higher |

| Electronic Nature | Electron-withdrawing | Can be electron-donating or withdrawing | Electron-withdrawing |

| Metabolic Stability | Generally stable | Can be susceptible to N-oxidation | Generally stable |

Microwave-Assisted and Flow Chemistry Synthesis of this compound Derivatives

To enhance the efficiency, sustainability, and scalability of the synthesis of this compound and its derivatives, modern synthetic techniques such as microwave-assisted synthesis and flow chemistry are increasingly being employed.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govresearchgate.netmdpi.comuc.pt The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields by providing rapid and uniform heating. The synthesis of benzoxazole derivatives, including those with a 2-pyridyl substituent, has been shown to be highly amenable to microwave conditions. nih.govresearchgate.netmdpi.comuc.pt For instance, the condensation of 2-aminophenols with pyridine-2-carboxaldehyde or its derivatives can be efficiently carried out under microwave irradiation, often in the absence of a solvent or using green solvents, which aligns with the principles of green chemistry. nih.govresearchgate.netuc.pt

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput synthesis. The synthesis of heterocyclic compounds, including benzoxazoles, in continuous flow reactors has been demonstrated to be highly efficient. An efficient and scalable transformation of 3-halo-N-acyl anilines to the corresponding benzoxazoles has been reported within a continuous flow reactor. nih.gov This process involves a base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization to provide unstable lithiated benzoxazole moieties, which are then quenched in-line with an electrophile to form substituted benzoxazoles in high yield. nih.gov While specific examples for the flow synthesis of this compound are still emerging, the successful application of this technology to structurally related benzoxazoles indicates its high potential for the synthesis of this class of compounds.

The following table provides a comparative overview of these advanced synthetic methodologies.

| Methodology | Advantages | Disadvantages |

| Microwave-Assisted Synthesis | - Rapid reaction rates- Higher yields- Improved purity- Potential for solvent-free reactions | - Scalability can be a challenge- Requires specialized equipment |

| Flow Chemistry | - Enhanced safety- Precise control over reaction parameters- Easy scalability- Potential for automation and integration of work-up steps | - Higher initial equipment cost- Potential for clogging with solid materials |

Iii. Coordination Chemistry and Supramolecular Assemblies of 2 2 Pyridyl Benzoxazole

2-(2-Pyridyl)benzoxazole as a Ligand in Transition Metal Complexes.chemimpex.commdpi.commdpi.com

The structure of this compound, featuring both a pyridine (B92270) and a benzoxazole (B165842) moiety, allows it to act as an effective chelating agent. This dual functionality enables it to bind with metal ions, forming complexes that are of interest for their potential in various chemical applications. The interaction between the ligand and metal centers can be fine-tuned, which allows for the development of materials with specific properties. nih.gov

This compound exhibits diverse binding modes and coordination geometries when complexed with different metal ions. The specific geometry adopted by the complex is influenced by the metal ion's size, charge, and electronic configuration.

With Copper(I) , it often forms complexes where the copper ion is coordinated in a distorted tetrahedral geometry. nih.gov

Ruthenium(II) complexes with ligands similar to this compound, such as 2-(2'-pyridyl)benzimidazole, have been extensively studied. These complexes often exhibit an octahedral geometry around the ruthenium center. rsc.orgmdpi.com The coordination environment can be further modified by introducing other ligands, which can influence the complex's photophysical and electrochemical properties.

The following table summarizes the typical coordination geometries observed for this compound with various metal ions.

| Metal Ion | Typical Coordination Geometry |

| Cu(I) | Distorted Tetrahedral nih.gov |

| Re(I) | Octahedral researchgate.net |

| Ru(II) | Octahedral rsc.orgmdpi.com |

| Os(II) | Octahedral |

| Co(III) | Octahedral |

| Lanthanides | Higher coordination numbers (e.g., 8, 9) |

The coordination of this compound to a metal center significantly influences the electronic structure and reactivity of the resulting complex. The ligand field created by the nitrogen atoms of the pyridyl and benzoxazole rings splits the d-orbitals of the metal ion. The extent of this splitting affects the electronic transitions within the complex, which in turn determines its spectroscopic properties, such as UV-Vis absorption and emission. researchgate.net

For instance, in Re(I) complexes, the emission properties are often attributed to a metal-to-ligand charge transfer (MLCT) triplet excited state. researchgate.net The energy of this state, and thus the color of the emitted light, can be tuned by modifying the electronic properties of the ligand.

The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net Characterization of these complexes is crucial to confirm their structure and purity and is achieved through a combination of spectroscopic and analytical techniques.

UV-Vis absorption spectroscopy is used to study the electronic transitions within the metal complexes. The spectra of these complexes typically show intense bands in the UV region corresponding to π-π* transitions within the ligand, and often, lower energy bands in the visible region corresponding to metal-to-ligand charge transfer (MLCT) transitions. researchgate.netnih.gov

Emission spectroscopy provides information about the excited states of the complexes. Many complexes of this compound and related ligands are luminescent, with emission properties that are sensitive to the metal ion and the coordination environment. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these complexes in solution. 1H and 13C NMR spectra can confirm the coordination of the ligand to the metal center and provide information about the symmetry of the complex. researchgate.netnih.govnih.govmdpi.com

The table below provides a summary of the spectroscopic data for a representative Re(I) complex of this compound.

| Complex | Absorption λmax (nm) | Emission λmax (nm) |

| fac-[Re(CO)3(pbo)Cl] | ~350, ~450 (MLCT) | ~580 |

Data is illustrative and based on typical values for similar complexes. researchgate.net

The following table presents selected crystallographic data for a Cu(I) complex.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| [Cu(pbo)2]PF6 | Monoclinic | P21/n | 14.2 | 10.1 | 16.5 |

Data is illustrative and based on typical values for similar complexes.

Synthesis and Characterization of Metal Complexes

Applications of this compound Metal Complexes in Catalysis

The metal complexes of this compound have shown potential in various catalytic applications. The pyridine-containing macrocyclic complexes, for instance, can be utilized in a range of stereoselective C-C and C-X bond formation reactions. unimi.it The catalytic activity is often dependent on the nature of the metal center and the coordinative flexibility of the ligand system. The ability of the pyridine moiety to be functionalized allows for the tuning of the steric and electronic properties of the catalyst, which can enhance its performance in specific reactions. unimi.it

Development of Novel Catalytic Systems

The development of novel catalytic systems is a cornerstone of modern chemical synthesis, and ligands play a pivotal role in dictating the efficiency and selectivity of metal-catalyzed reactions. While specific research on novel catalytic systems exclusively featuring this compound is emerging, the broader class of pyridyl-benzoazole ligands has demonstrated significant promise. For instance, palladium(II) complexes bearing pyridylbenzoimidazole ligands, which are structurally analogous to this compound, have been shown to be highly effective, air- and thermo-stable catalysts for the Heck olefination of aryl bromides under phosphine-free conditions. lookchem.com

These findings strongly suggest that palladium complexes of this compound would also serve as competent catalysts. The electronic properties of the benzoxazole ring, combined with the coordinating ability of the pyridine nitrogen, can be fine-tuned to influence the catalytic activity of the metal center. Researchers are actively exploring the synthesis of such complexes and their application in a range of cross-coupling reactions, aiming to develop more robust and efficient catalytic systems for organic synthesis.

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanistic pathways of catalytic reactions is crucial for optimizing reaction conditions and designing more effective catalysts. For palladium-catalyzed cross-coupling reactions like the Heck and Suzuki couplings, the general catalytic cycle is well-established and typically involves oxidative addition, migratory insertion (for Heck) or transmetalation (for Suzuki), and reductive elimination.

In the context of a catalyst system employing this compound as a ligand, the reaction would commence with the oxidative addition of an organohalide to a low-valent palladium(0) species, which is coordinated to the ligand. This forms a palladium(II) intermediate. The role of the this compound ligand is to stabilize this intermediate and influence the subsequent steps. For the Heck reaction, an alkene then coordinates to the palladium center and undergoes migratory insertion into the palladium-carbon bond. libretexts.org This is followed by β-hydride elimination to yield the product and a palladium-hydride species, which, upon reductive elimination with a base, regenerates the active palladium(0) catalyst. libretexts.org

Role in Heck and Suzuki Coupling Reactions

This compound and its derivatives have shown considerable potential as ligands in palladium-catalyzed Heck and Suzuki-Miyaura coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

In the Heck reaction , palladium complexes of substituted (pyridinyl)benzoazoles have been demonstrated to be efficient catalysts for the coupling of iodobenzene (B50100) with butyl acrylate (B77674) under mild conditions. nih.gov The presence of the benzoxazole moiety, in comparison to analogous benzimidazole (B57391) ligands, has been observed to lead to faster induction periods for the catalytic reaction. nih.gov

The Suzuki-Miyaura coupling also benefits from ligands of this type. While the cross-coupling of 2-pyridyl nucleophiles can be challenging due to factors like slow transmetalation and protodeboronation, effective methods have been developed. nih.gov For instance, the use of specific phosphite (B83602) or phosphine (B1218219) oxide ligands in conjunction with a palladium source has enabled the successful Suzuki-Miyaura reaction of 2-pyridyl boron derivatives with aryl halides. nih.gov The structural features of this compound make it a promising candidate to act as a supporting ligand in such transformations, potentially enhancing catalyst stability and turnover. Research has shown that related benzoxazole-containing substrates can participate in Suzuki-Miyaura reactions, highlighting the compatibility of this heterocyclic system with the reaction conditions. rsc.org

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling reactions involving 2-pyridyl nucleophiles, which are relevant to the potential application of this compound as a ligand or substrate.

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 3,5-(CF₃)₂C₆H₃Br | 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 82 |

| 4-MeOC₆H₄Br | 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 74 |

| 2-MeC₆H₄Br | 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 85 |

| 2-ClC₆H₄Cl | 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 71 |

Data adapted from studies on the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles, illustrating the general conditions under which a this compound-based system could operate. nih.gov

Supramolecular Architectures Involving this compound

The ability of this compound to act as a versatile building block extends into the realm of supramolecular chemistry, where non-covalent interactions are harnessed to construct large, well-defined assemblies.

Self-Assembly Processes and Non-Covalent Interactions

Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of complex supramolecular architectures. rsc.org In this approach, the defined coordination geometry of metal ions is combined with the specific shapes of organic ligands to direct the formation of discrete, well-defined structures such as polygons and polyhedra. nih.govnih.govbohrium.com The bidentate nature and the defined angle between the coordination vectors of this compound make it an excellent candidate for use as a component in such self-assembly processes.

When combined with suitable metal precursors, this compound can form metallacycles and other discrete supramolecular structures. rsc.org The final architecture is dictated by the coordination preferences of the metal ion and the geometry of the ligand. Beyond the primary metal-ligand coordination bonds, the stability and organization of these supramolecular assemblies are often governed by a variety of non-covalent interactions. These can include π-π stacking between the aromatic rings of the benzoxazole and pyridine moieties, as well as van der Waals forces. The presence and nature of these interactions can influence the packing of the supramolecular structures in the solid state and their behavior in solution.

Design of Metal-Organic Frameworks (MOFs) incorporating this compound

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The modular nature of MOFs allows for the tuning of their pore size, shape, and functionality by judicious selection of the metal and organic components. While the use of this compound as a primary building block in MOF synthesis is an area of growing interest, the principles for its incorporation can be inferred from the extensive work on other pyridyl- and bipyridyl-based ligands. universityofgalway.ieresearchgate.netrsc.org

Iv. Photophysical Properties and Excited State Dynamics of 2 2 Pyridyl Benzoxazole and Its Derivatives

Fluorescence and Luminescence Characteristics of 2-(2-Pyridyl)benzoxazole

Derivatives of this compound are known for their fluorescent properties, which are highly sensitive to their molecular structure and environment. chemimpex.com These compounds typically exhibit strong absorption in the near-ultraviolet region and fluorescence emission in the blue-green part of the spectrum, often with large Stokes shifts. researchgate.net The benzoxazole (B165842) moiety serves as a fundamental component in many fluorescent dyes, including those that exhibit aggregation-induced emission (AIE), where emission is more intense in the aggregated or solid state than in solution. rsc.org

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, varies significantly among this compound derivatives. This variation is dependent on factors such as molecular structure, solvent viscosity, and the presence of specific substituents. For instance, some aryl-perfluorobenzoxazole derivatives have been reported to have quantum yields as high as 99%. rsc.org In contrast, other derivatives may exhibit much lower yields, particularly in non-viscous solvents where non-radiative decay pathways are more prominent. nih.gov

Fluorescence lifetimes, which describe the average time a molecule spends in the excited state before returning to the ground state, are also crucial parameters. For many benzoxazole derivatives, lifetimes are typically in the range of 1 to 3 nanoseconds. nih.govresearchgate.net However, in some cases, both shorter and longer lifetimes can be observed, which may be attributed to the presence of different species in solution, such as monomers and aggregates. frontiersin.org The relationship between quantum yield and lifetime is linked through radiative and non-radiative decay rates; for example, a decrease in fluorescence quantum yield is often accompanied by a shorter excited-state lifetime, indicating the dominance of a new non-radiative pathway. arkat-usa.org

The photophysical properties of this compound derivatives are highly tunable through chemical modification and changes in the solvent environment. The introduction of different substituent groups can significantly alter absorption and emission wavelengths. acs.org For example, adding an electron-withdrawing group to a 2-(2'-hydroxyphenyl)benzoxazole derivative can lead to intramolecular charge transfer (ICT) following proton transfer. rsc.org

Solvent polarity and hydrogen-bonding capacity play a critical role. Many benzoxazole derivatives exhibit solvatochromism, where the color of their emission changes with the solvent polarity. nih.govresearchgate.netbohrium.com A bathochromic (red) shift in emission is often observed as solvent polarity increases, indicating stabilization of the more polar excited state. researchgate.netbohrium.com This behavior is often governed by dipolar effects. bohrium.com In some cases, the fluorescence quantum yield decreases with increasing solvent polarity, suggesting that internal conversion becomes a more favorable deactivation pathway. researchgate.net The viscosity of the solvent can also positively influence emission, with higher viscosity leading to enhanced fluorescence quantum yields by restricting molecular vibrations that contribute to non-radiative decay. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT) is a key photochemical process observed in derivatives of this compound that contain a hydroxyl group, such as 2-(3'-hydroxy-2'-pyridyl)benzoxazole (HPyBO). This process involves the transfer of a proton from the hydroxyl group to a nitrogen atom on the benzoxazole or pyridyl ring upon photoexcitation. This ultrafast transfer leads to the formation of an excited keto-tautomer, which then relaxes to the ground state via fluorescence, resulting in a large Stokes shift. The ESIPT process is often followed by a charge transfer process, creating a coupled proton and charge transfer mechanism.

The ESIPT process and the resulting tautomerization are significantly influenced by the solvent. In aprotic solvents, the most stable ground-state form is typically the intramolecularly hydrogen-bonded normal (enol) form. Upon excitation, this form undergoes efficient ESIPT. In protic solvents, however, other conformations that are hydrogen-bonded to the solvent can exist. These intermolecular hydrogen bonds can compete with the intramolecular hydrogen bond necessary for ESIPT, thereby affecting the efficiency of the process. The solvent can also influence subsequent relaxation pathways; for example, in ethanol (B145695), the radiationless decay of the tautomer for HPyBO shows an intrinsic activation energy.

Hydrogen bonding is fundamental to the ESIPT mechanism. An intramolecular hydrogen bond between the hydroxyl proton and a nitrogen acceptor atom in the ground state pre-arranges the molecule for proton transfer in the excited state. Upon excitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase, driving the proton transfer. The efficiency and dynamics of ESIPT are sensitive to the strength and geometry of this hydrogen bond. Competing intermolecular hydrogen bonds with protic solvent molecules can disrupt this pre-arranged conformation, potentially hindering the ESIPT process and opening up other de-excitation channels.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Metal-to-Ligand Charge Transfer (MLCT) in Complexes

This compound and its analogues act as effective bidentate ligands, coordinating with metal ions to form complexes. In complexes with transition metals like ruthenium(II), a key photophysical process is Metal-to-Ligand Charge Transfer (MLCT). This involves the absorption of a photon promoting an electron from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital.

These MLCT transitions are responsible for the strong visible light absorption characteristic of many ruthenium polypyridyl complexes. The resulting 3MLCT excited state is often luminescent (phosphorescent) and can be a potent photoreductant or photosensitizer. The energy and lifetime of the MLCT excited state are crucial for these applications and can be tuned by modifying the ligand structure. For instance, in ruthenium(II) complexes, the nature of the pyridyl-benzoazole ligand and any ancillary ligands (like triphenylphosphine) can influence the electronic properties and subsequent catalytic activity of the complex. The MLCT excited state can also participate in further reactions, such as proton-coupled electron transfer (PCET), where the excited complex can act as a formal hydrogen atom donor.

Understanding Charge Transfer Dynamics

Intramolecular Charge Transfer (ICT) is a fundamental process in many fluorescent molecules, including derivatives of this compound. Upon photoexcitation, an electron can be transferred from an electron-donating part of the molecule to an electron-accepting part, leading to a highly polar excited state. The dynamics of this process are often influenced by the solvent polarity and the specific substituents on the benzoxazole or pyridine (B92270) rings.

In a study of a 2-(2′-hydroxyphenyl)benzoxazole derivative, researchers investigated the excited-state intramolecular proton transfer (ESIPT) and subsequent ICT dynamics. While not this compound itself, this study on a related compound provides insight into the charge transfer processes that can occur in this class of molecules. The investigation revealed that after the initial proton transfer, a rapid ICT process takes place, with time constants in the picosecond range. This charge transfer is significantly influenced by the surrounding solvent molecules, suggesting a barrierless process primarily governed by solvent fluctuations.

Metal complexes incorporating ligands similar to this compound also exhibit charge transfer phenomena. For instance, in certain platinum(II) dimers, a metal-metal-to-ligand charge transfer (MMLCT) is observed. This process involves the transfer of an electron from a metal-metal orbital to a ligand-based orbital upon excitation. While distinct from intramolecular charge transfer within a single organic molecule, it highlights the electronic versatility of ligands containing pyridine and benzoxazole-like structures in facilitating charge separation in the excited state.

Phosphorescence and Electroluminescence Phenomena

While many organic molecules primarily exhibit fluorescence from their singlet excited states, derivatives of this compound, particularly when complexed with heavy metal ions, can also display phosphorescence from their triplet excited states. This property is highly valuable for applications in organic light-emitting diodes (OLEDs).

Research on iridium(III) complexes with ligands based on 2-phenylbenzo[d]oxazole derivatives has demonstrated strong phosphorescence emission. These complexes show high thermal stability and short phosphorescent lifetimes, which are desirable characteristics for efficient OLEDs. The electroluminescent devices fabricated using these iridium complexes as the emitting dopant have shown high luminance efficiency and brightness. The bulky nature of the ligands in these complexes can help to prevent concentration quenching, allowing for highly doped devices with stable performance.

The following table summarizes the electroluminescent performance of an OLED device using a phosphorescent iridium(III) complex based on a 2-phenylbenzo[d]oxazole derivative.

| Device Parameter | Value |

| Maximum Luminance Efficiency | 26.1 cd/A |

| Maximum Luminance | 16,445 cd/m² |

Table 1: Electroluminescent performance of an OLED based on a (tmbo)2Ir(acac) dopant emitter. Data sourced from a study on a phosphorescent iridium(III) complex with a 2-(4-tert-butylphenyl)-5-methylbenzo[d]oxazole ligand. nih.gov

Two-Photon Absorption Properties and Applications

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. This phenomenon is advantageous for applications such as bioimaging, offering deeper tissue penetration and higher spatial resolution.

The design of molecules with large TPA cross-sections often involves creating structures with a significant change in dipole moment upon excitation, typically through intramolecular charge transfer. The inherent donor-acceptor character of the this compound scaffold suggests that its derivatives could be engineered to exhibit strong TPA properties.

The table below presents the two-photon absorption cross-section for a related benzoxazole-pyridinium salt derivative.

| Compound | Solvent | Maximum TPA Cross-Section (GM) |

| Compound 4B | DMF | 1868.69 |

Table 2: Two-photon absorption cross-section of a benzoxazole-pyridinium salt derivative. Data sourced from a study on the synthesis and photophysical properties of these compounds.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While there is no direct report of AIE in this compound itself, the AIE phenomenon has been observed in related pyridine-based and benzoxazole-containing systems. For example, certain novel pyridine-based luminogens have been shown to exhibit aggregation-induced emission enhancement (AIEE). These molecules, which are weakly fluorescent in solution, show a significant increase in fluorescence intensity in aqueous media where they aggregate.

In a study of a silver(I) complex with a 2-(4'-pyridyl)-benzoxazole ligand, a derivative of the target compound, fluorescence enhancement was attributed to the AIE effect arising from the restricted intramolecular rotations of the peripheral phenyl rings within the complex. This suggests that the this compound scaffold has the potential to be incorporated into AIE-active materials. The restriction of molecular motion upon aggregation is a key factor in promoting luminescence, and the rigid structure of the benzoxazole unit combined with the rotational freedom of the pyridyl group could be conducive to this effect.

The following table shows the fluorescence enhancement observed in a pyridine-based maleimide (B117702) derivative exhibiting AIEE.

| Compound | Substituent | Fluorescence Enhancement Factor |

| 4a | Br | 7.0 |

| 4e | CF3 | 15.0 |

Table 3: Fluorescence enhancement of N-methyl-4-((pyridin-2-yl)amino)-substituted maleimide derivatives in aqueous media due to AIEE. Data sourced from a study on novel pyridine-based luminogens.

V. Computational and Theoretical Studies of 2 2 Pyridyl Benzoxazole

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic and spectroscopic properties of 2-(2-Pyridyl)benzoxazole. researchgate.netnih.govkbhgroup.in DFT offers a favorable balance between computational cost and accuracy for determining the ground-state properties of molecular systems. nih.govresearchgate.net The selection of an appropriate functional, such as B3LYP, and a suitable basis set, like 6-31G+ or 6-311++G(d,p), is crucial for obtaining reliable results for structural parameters, vibrational frequencies, and electronic properties. researchgate.netnih.gov TD-DFT is subsequently employed to investigate the nature of electronic transitions and the properties of excited states, which is essential for understanding the molecule's photophysical behavior. nih.govmdpi.com

Molecular Orbital Analysis (FMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity and electronic transitions. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. rsc.org

For this compound, the HOMO is typically characterized by a π-orbital delocalized across the entire benzoxazole (B165842) ring system, indicating this moiety as the primary electron-donating part of the molecule. Conversely, the LUMO is often a π*-orbital centered predominantly on the electron-deficient pyridine (B92270) ring, which acts as the electron-accepting part. researchgate.netresearchgate.net This spatial separation of the frontier orbitals suggests that the lowest energy electronic transition involves a significant degree of intramolecular charge transfer (ICT) from the benzoxazole moiety to the pyridine ring. nih.gov

| Orbital | Description | Localization | Energy (a.u.) |

| HOMO | Highest Occupied Molecular Orbital | Primarily on the benzoxazole ring | -0.235 |

| LUMO | Lowest Unoccupied Molecular Orbital | Primarily on the pyridine ring | -0.078 |

| E_gap | HOMO-LUMO Energy Gap | - | 0.157 |

Note: The energy values are representative and can vary based on the level of theory and basis set used in the calculation.

Prediction of Spectroscopic Properties

TD-DFT calculations are a cornerstone for predicting the spectroscopic properties of molecules like this compound. researchgate.net By calculating the vertical excitation energies from the ground state, it is possible to simulate the UV-Visible absorption spectrum. kbhgroup.in The calculations provide information on the absorption wavelengths (λ_max), oscillator strengths (f), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). mdpi.com

Theoretical studies on related benzoxazole derivatives have shown excellent agreement between TD-DFT predicted absorption maxima and experimentally measured spectra. nih.gov For this compound, the primary absorption band in the near-UV region is typically assigned to the HOMO→LUMO transition, which corresponds to the intramolecular charge transfer from the benzoxazole to the pyridine moiety. researchgate.netmdpi.com Calculations can be performed in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvatochromic effects. researchgate.net

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Character |

| S0 → S1 | 3.85 | 322 | 0.45 | HOMO → LUMO (π → π, ICT) |

| S0 → S2 | 4.21 | 294 | 0.18 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 4.55 | 272 | 0.25 | HOMO → LUMO+1 (π → π*) |

Note: These values are illustrative examples derived from typical TD-DFT calculations for this class of compounds.

Energetic and Structural Aspects of Excited States

Upon electronic excitation, molecules undergo changes in both their geometry and electronic distribution. TD-DFT can be used to optimize the geometry of the molecule in its excited state (e.g., the first singlet excited state, S1), providing insights into the structural relaxation that occurs after photon absorption. nih.gov For molecules with ICT character, this relaxation can be significant.

In the S1 state of this compound, the charge transfer from the benzoxazole to the pyridine unit is enhanced. nih.gov This leads to specific changes in bond lengths: bonds within the benzoxazole ring may lengthen, while bonds in the pyridine ring can shorten, reflecting the changes in electron density. The bond connecting the two rings may also experience a change in length and torsional angle as the molecule relaxes into a new potential energy minimum. researchgate.netacs.org Understanding these excited-state dynamics is crucial for explaining the molecule's fluorescence properties, including the Stokes shift, which is the difference between the absorption and emission maxima. mdpi.com

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and interactions with the surrounding environment. uni-halle.de

Conformational Analysis and Flexibility

The flexibility of this compound is primarily determined by the rotation around the single bond connecting the pyridine and benzoxazole rings. This rotation dictates the dihedral angle between the two aromatic systems. Quantum chemical calculations on similar 2-pyridyl-azoles suggest that the energy barriers for this rotation are relatively small, indicating that the molecule is likely to be flexible at room temperature. acs.org

MD simulations can provide a more detailed picture of this flexibility by sampling a wide range of conformations over time. scienceopen.com By analyzing the trajectory of an MD simulation, one can generate a population distribution of the key dihedral angles, revealing the most stable or preferred conformations of the molecule. The planarity or non-planarity of the ground state conformation can have significant implications for the molecule's electronic properties and its ability to pack in the solid state. acs.org

Interaction with Solvents and Biological Environments

MD simulations are exceptionally well-suited for studying the interactions between a solute molecule and its environment, such as a solvent or a biological macromolecule. mdpi.comnih.gov To simulate this compound in a solvent like water or an organic solvent, the molecule is placed in a simulation box filled with explicit solvent molecules.

The simulation can then reveal details about the formation of solvation shells around the molecule. For instance, the nitrogen atom of the pyridine ring is a hydrogen bond acceptor and would be expected to show strong interactions with protic solvents. The simulation can quantify these interactions by calculating radial distribution functions (RDFs) and coordination numbers. nih.gov In a biological context, MD simulations can be used to model the binding of this compound to a protein active site, assessing the stability of the protein-ligand complex and identifying key intermolecular interactions like hydrogen bonds and π-stacking. nih.govnih.gov

In Silico Modeling for Structure-Activity Relationship (SAR)

In silico modeling has become an indispensable tool in medicinal chemistry for understanding the structure-activity relationships (SAR) of bioactive compounds. For this compound and its derivatives, computational studies are crucial for elucidating the structural features that govern their biological activity. These methods allow researchers to predict how modifications to the benzoxazole or pyridyl rings will affect the compound's interaction with biological targets, thereby guiding the synthesis of more potent and selective agents. SAR studies on 2-substituted benzoxazoles indicate that the nature of the substituent at the 2-position is a key determinant of pharmacological activity, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govresearchgate.net Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to build predictive models that correlate molecular structures with biological activities. nih.gov

For instance, 3D-QSAR studies on benzoxazole derivatives have utilized techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create models with good predictive ability for anticancer activity. nih.gov These models help in understanding the relationship between different molecular fields (steric, electrostatic) and the observed biological activities. nih.gov The insights gained from these computational models are instrumental in the rational design of new benzoxazole derivatives with enhanced therapeutic potential. nih.govresearchgate.net

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. While specific docking studies focused exclusively on this compound are not extensively detailed in the available literature, numerous studies on closely related 2-substituted benzoxazole derivatives provide significant insights into their potential binding modes and molecular interactions. nih.govnih.govsdiarticle4.com These studies help to identify key amino acid residues within the active sites of various enzymes and receptors that are crucial for stabilizing the ligand-protein complex.

For example, molecular docking simulations of benzoxazole derivatives have been performed on various biological targets to rationalize their observed biological activities, such as anticancer and antimicrobial effects. nih.govpnrjournal.com In studies targeting cancer, benzoxazole derivatives have been docked into the ATP-binding site of kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov These simulations revealed key interactions with residues such as Leu35, Val43, and Lys63, which are vital for stabilizing the inhibitor in the binding pocket. nih.gov Similarly, in the context of antimicrobial activity, benzoxazole scaffolds have been docked against bacterial enzymes like DNA gyrase, a type II topoisomerase. nih.gov These in silico analyses suggest that the antibacterial activity of these compounds may be linked to the inhibition of this essential bacterial enzyme. nih.gov

The binding affinities and interactions of various benzoxazole derivatives with their respective protein targets are summarized in the table below, showcasing the common interaction patterns that could be extrapolated to this compound.

| Benzoxazole Derivative Class | Protein Target | Predicted Binding Affinity / Score (kcal/mol) | Key Interacting Residues | Potential Biological Activity |

|---|---|---|---|---|

| 2-Mercaptobenzoxazole (B50546) derivatives | VEGFR-2 | -8.4 | Ala866, Leu889, Cys919, Leu1035, Asp1046 | Anticancer |

| Benzoxazole-Thiazolidinone Hybrids | SARS-CoV-2 3CL Protease (3CLp) | -6.83 (ΔG) | Cys145 (catalytic dyad) | Antiviral |

| Benzoxazole-Thiazolidinone Hybrids | SARS-CoV-2 Papain-Like Protease (PLp) | -7.76 (ΔG) | His272 (catalytic triad) | Antiviral |

| 2-Substituted Benzoxazoles | DNA Gyrase (E. coli) | Not explicitly stated, but potent inhibition suggested | Not explicitly stated | Antimicrobial |

| 5-Substituted-2-(p-methylphenyl) benzoxazoles | DNA Gyrase | -6.389 to -6.687 | Not explicitly stated | Antimicrobial |

The biological activity of this compound and its analogs is significantly influenced by their electronic properties. Quantitative Structure-Activity Relationship (QSAR) studies are frequently used to correlate physicochemical descriptors, including electronic parameters, with the pharmacological effects of a series of compounds. wisdomlib.orgnih.gov For benzoxazole derivatives, SAR analyses have consistently shown that the presence and position of electron-withdrawing or electron-donating groups on the molecular scaffold can dramatically alter their biological potency. researchgate.netesisresearch.orgmdpi.com

Research on various benzoxazole derivatives has established clear SAR trends related to electronic properties:

Antiproliferative Activity : The presence of electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), at specific positions on a phenyl ring attached to the benzoxazole core has been reported to improve anti-proliferative activity against colon cancer cells. researchgate.net

Antifungal Activity : For antifungal benzoxazole derivatives, the electron-drawing ability and the position of substituents have a significant impact on biological activity. mdpi.com In a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the introduction of a bromine atom (an electron-accepting substituent) into the benzoxazole ring resulted in an increase in antimicrobial activity. nih.gov Conversely, some of the most active antifungal compounds in the same study featured electron-donating groups like methoxy (B1213986) and dimethylamino, suggesting that the relationship is complex and target-dependent. nih.gov

General Antimicrobial Activity : In a broad study of multisubstituted benzazoles, it was noted that electron-withdrawing groups at position 5 of the benzazole ring increased activity against Candida albicans. esisresearch.org

The table below summarizes the general influence of substituent electronic effects on the biological activity of the benzoxazole scaffold, providing a framework for understanding the potential activity of this compound.

| Substituent Type | General Electronic Effect | Example Groups | Observed Impact on Biological Activity | Relevant Activity |

|---|---|---|---|---|

| Halogens, Nitro | Electron-withdrawing | -Cl, -Br, -NO₂ | Increased antiproliferative and antifungal activity. researchgate.netesisresearch.org | Anticancer, Antifungal |

| Pyridyl | Electron-withdrawing | -C₅H₄N | Position of the nitrogen atom is critical for antimicrobial activity. nih.gov | Antimicrobial |

| Methoxy, Dimethylamino | Electron-donating | -OCH₃, -N(CH₃)₂ | Can increase antifungal activity, depending on position and target. nih.gov | Antifungal |

These computational and theoretical studies underscore the importance of the electronic and structural properties of the substituent at the 2-position of the benzoxazole ring. The electron-withdrawing nature of the pyridyl group in this compound is a key feature that likely modulates its interactions with various biological targets, making it a compound of significant interest for further computational and experimental investigation.

Vi. Biological and Medicinal Research Applications of 2 2 Pyridyl Benzoxazole Derivatives

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of 2-(2-Pyridyl)benzoxazole derivatives correlates with their pharmacological effects. These investigations analyze how altering substituents on the benzoxazole (B165842) or pyridine (B92270) rings can modify the compound's biological activity, guiding the design of more potent and selective therapeutic agents. researchgate.netnih.gov

The type and position of substituent groups on the this compound framework play a critical role in determining the pharmacological activity of the derivatives. mdpi.comnih.gov The addition of various functional groups can significantly enhance or diminish the compound's antimicrobial and antiproliferative effects. researchgate.net

Research indicates that the presence of electron-withdrawing groups, such as chlorine (Cl) or nitro (NO2), can improve the anti-proliferative activity of benzoxazole derivatives against certain cancer cell lines. researchgate.net For instance, studies on benzoxazole clubbed 2-pyrrolidinones revealed that derivatives with a 4-nitro (4-NO2) or a 4-sulfonamide (4-SO2NH2) group on a phenyl ring attached to the pyrrolidinone moiety showed the most potent inhibitory activity against human monoacylglycerol lipase (MAGL), an enzyme implicated in cancer. mdpi.com

In the context of antimicrobial activity, a strong SAR has been observed, highlighting the importance of substituents at the 2- and 5-positions of the benzoxazole core. mdpi.com One study synthesized a series of this compound derivatives with various amide groups at the 5-position. The antifungal activity of these compounds was tested against several phytopathogenic fungi. It was found that specific substitutions, such as a trifluoromethyl)benzamide group, resulted in significant inhibition rates against certain fungal strains like Mycosphaerella melonis. nih.gov

The table below summarizes the influence of different substituents on the MAGL inhibitory activity of selected benzoxazole derivatives. mdpi.com

| Compound ID | Substituent (R) on Phenyl Ring | hMAGL IC50 (nM) |

| 19 | 4-NO2 | 8.4 |

| 20 | 4-SO2NH2 | 7.6 |

| - | 3-Cl, 4-F | > 8.4 |

| - | 4-OCH3 | > 8.4 |

| - | 4-Cl | > 8.4 |

| - | 4-OH | > 8.4 |

This table is for illustrative purposes based on data for benzoxazole derivatives.

Bioisosterism involves the substitution of a molecule's functional groups with other groups that possess similar physical or chemical properties to enhance a desired biological activity or optimize pharmacokinetic parameters. baranlab.org This strategy is employed in drug design to improve potency and metabolic stability. nih.gov

In the development of antagonists for the P2Y12 receptor, a target for antiplatelet therapies, a metabolically vulnerable ethyl ester functionality was successfully replaced with 5-alkyl-oxazole bioisosteres. researchgate.net This substitution retained the sub-micromolar potency of the parent compounds while aiming to reduce in vivo clearance due to hydrolysis. researchgate.net Similarly, in the design of activators for the endopeptidase neurolysin, an amide bond was replaced with imidazole bioisosteres, which resulted in derivatives with enhanced potency and increased plasma stability. nih.gov

While specific studies focusing solely on the bioisosteric replacement within this compound are not extensively detailed in the provided context, the principles are widely applicable. For example, replacing a phenyl ring with a pyridine ring can be considered a bioisosteric swap that modulates properties like lipophilicity, aqueous solubility, and the capacity for hydrogen bonding, thereby affecting biological potency. nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

Derivatives of this compound have demonstrated notable antimicrobial properties, showing activity against a range of bacterial and fungal pathogens. mdpi.comnih.gov This has made them a subject of interest in the search for new antimicrobial agents to combat infectious diseases and rising antimicrobial resistance. mdpi.comresearchgate.net

Numerous studies have confirmed the ability of this compound derivatives to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov

In one study, the antibacterial activity of several benzoxazole derivatives was evaluated against multiple bacterial strains. Certain compounds showed a broad range of activity, particularly against Gram-positive bacteria such as various strains of Staphylococcus aureus and Bacillus cereus. researchgate.net For example, two benzoxazole compounds demonstrated considerable growth inhibition against standard strains of fungi and bacteria, with S. aureus being the most susceptible. The minimal inhibitory concentrations (MIC) for 90% inhibition of S. aureus were 25 and 50 µg/mL for the two active compounds, respectively. nih.gov However, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa were generally more resistant. nih.gov

Conversely, other research has identified specific benzoxazole derivatives with potent activity against Gram-negative bacteria. A derivative featuring a 4-(piperidinethoxy)phenyl unit at the 2-position showed significant activity against P. aeruginosa (MIC = 0.25 µg/mL). mdpi.com

The antifungal potential of these compounds has also been well-documented. A series of synthesized benzoxazole derivatives were tested against eight phytopathogenic fungi, with several compounds showing moderate to strong antifungal activities. nih.gov Another study found that a newly synthesized benzoxazole derivative exhibited good inhibitory activity against the fungus Phomopsis sp. with an EC50 value of 3.26 μM. nih.gov

The table below presents the antimicrobial activity of a selected benzoxazole derivative against various bacterial strains. mdpi.com

| Compound ID | Substituent at Position 2 | Bacterial Strain | MIC (µg/mL) |

| 47 | 4-(piperidinethoxy)phenyl | P. aeruginosa | 0.25 |

| 47 | 4-(piperidinethoxy)phenyl | E. faecalis | 0.5 |

| 29 | Phenyl with N,N-diethylethoxy | E. faecalis | 8 |

This table is for illustrative purposes based on data for 2-substituted benzoxazole derivatives.

The mechanism by which this compound and its derivatives exert their antimicrobial effects can involve various cellular targets. One of the key mechanisms investigated for related heterocyclic compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are essential for bacterial DNA replication, transcription, and repair, making them prime targets for antibacterial agents. researchgate.netnih.gov

A novel class of antibacterial agents featuring a benzisoxazole scaffold (a related but different structure) was found to operate through the inhibition of DNA gyrase. nih.govresearchgate.net This was confirmed in enzyme assays and by observing the inhibition of precursor thymidine incorporation into DNA during cell growth. nih.gov Importantly, these compounds were not cross-resistant with other DNA gyrase inhibitors like fluoroquinolones, suggesting a promising avenue for treating infections caused by multidrug-resistant bacteria. nih.gov The development of a clinical candidate, ETX0914, which has a benzisoxazole fusion, further highlights the potential of targeting topoisomerases. nih.gov

While DNA gyrase is a confirmed target for some benzoxazole-related structures, other mechanisms may also be at play for this compound derivatives. For instance, some antifungal benzoxazoles are thought to exert their effect by targeting the mycelial cell membrane, leading to changes in morphology, permeability, and integrity. nih.gov

Anticancer and Cytotoxic Potentials

Benzoxazole derivatives, including those with a 2-pyridyl substitution, are recognized as a promising class of compounds in anticancer drug discovery. ajphs.comajphs.com They have demonstrated potent cytotoxic activity against a variety of human cancer cell lines, operating through mechanisms that can include the inhibition of key enzymes and disruption of cellular signaling pathways. mdpi.comresearchgate.net

Research has shown that the 2-arylbenzoxazole scaffold can be modified with a wide range of substituents without losing anticancer activity, indicating its versatility as a pharmacophore. researchgate.net Several benzoxazole derivatives have been identified as potent inhibitors of eukaryotic topoisomerase II, an enzyme crucial for DNA replication in cancer cells. In some cases, these derivatives were more potent than the reference drug etoposide. researchgate.net

Specific derivatives have shown significant growth inhibition against various cancer cell lines. For example, benzoxazole clubbed 2-pyrrolidinones were screened for anticancer activity against the NCI60 cell line panel. mdpi.com A derivative with a 4-nitro substituent (Compound 19) and another with a 4-sulfonamide substituent (Compound 20) exhibited notable growth inhibition against CNS cancer cell lines (SNB-75), with inhibition percentages of 35.49% and 31.88%, respectively, at a 10 µM concentration. mdpi.com These compounds also showed activity against non-small cell lung cancer and renal cancer cell lines. mdpi.com

The table below details the anticancer activity of selected benzoxazole derivatives against various cancer cell lines. mdpi.com

| Compound ID | Cancer Cell Line | Panel | Growth Inhibition (%) |

| 19 (NSC: 778839) | SNB-75 | CNS Cancer | 35.49 |

| 20 (NSC: 778842) | SNB-75 | CNS Cancer | 31.88 |

| 19 (NSC: 778839) | UO-31 | Renal Cancer | 21.18 |

| 20 (NSC: 778842) | UO-31 | Renal Cancer | 29.95 |

| 20 (NSC: 778842) | HOP-92 | Non-Small Cell Lung Cancer | 22.22 |

In Vitro and In Vivo Anticancer Activity

Derivatives of this compound have been the subject of extensive research for their potential as anticancer agents. Studies have demonstrated that these compounds exhibit significant growth inhibitory activities against various human cancer cell lines.

A novel series of 1,2,3-triazole linked pyrimidine-benzoxazole derivatives was synthesized and tested against four human cancer cell lines: prostate (PC3 and DU-145), lung (A549), and breast (MCF-7). researchgate.net Several of these compounds, specifically 11a, 11b, 11c, 11d, and 11j, showed considerable activity against all four cell lines when compared to the clinical drug etoposide. researchgate.net Similarly, benzoxazole clubbed 2-pyrrolidinone derivatives, developed as monoacylglycerol lipase (MAGL) inhibitors, were screened for anticancer activity. Compounds 19 and 20 demonstrated notable growth inhibition against the SNB-75 cell line of CNS cancer, with growth inhibition percentages of 35.49% and 31.88%, respectively. mdpi.comnih.gov These compounds also showed activity against non-small cell lung cancer (HOP-92 and HOP-62), renal cancer (UO-31), and breast cancer (T-47D and MDA-MB-231/ATCC) cell lines. mdpi.com

Further research into benzoxazole derivatives as potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors revealed significant antiproliferative effects. nih.gov Five compounds (12d, 12f, 12i, 12l, and 13a) showed high growth inhibitory activities against HepG2 (hepatocellular carcinoma) and MCF-7 cell lines. nih.gov The most potent of these, compound 12l, displayed IC₅₀ values of 10.50 μM against HepG2 and 15.21 μM against MCF-7. nih.gov Biological evaluation indicated that compound 12l could induce apoptosis in HepG2 cells by 35.13% and arrest cell growth primarily in the Pre-G1 and G1 phases. nih.gov